2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
Description
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a synthetic small molecule characterized by a pyrazole core substituted with methyl and phenyl groups, linked via an acetamide bridge to a tetrahydro-2H-pyran ring bearing a 4-methoxyphenyl moiety.
Properties
Molecular Formula |
C26H31N3O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C26H31N3O3/c1-19-24(20(2)29(28-19)22-7-5-4-6-8-22)17-25(30)27-18-26(13-15-32-16-14-26)21-9-11-23(31-3)12-10-21/h4-12H,13-18H2,1-3H3,(H,27,30) |
InChI Key |
KVNDGBYGLWWLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
The pyrazole core is synthesized via cyclocondensation of phenylhydrazine with β-keto esters. For example:
-
Step 1 : Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form 3,5-dimethyl-1-phenyl-1H-pyrazole.
-
Step 2 : Nitration at the 4-position using nitric acid/sulfuric acid, followed by oxidation with KMnO₄ to yield the carboxylic acid.
Reaction Conditions :
-
Nitration: 0–5°C, 2 hours (yield: 68–72%).
-
Oxidation: 80°C, aqueous KMnO₄, 4 hours (yield: 85%).
Synthesis of Tetrahydropyran-Amine Component
Cyclization to Form Tetrahydropyran Ring
The tetrahydropyran moiety is constructed via acid-catalyzed cyclization of 4-methoxyphenyl-substituted diols:
-
Step 1 : 4-Methoxyphenylacetonitrile undergoes Claisen-Schmidt condensation with glutaric dialdehyde.
-
Step 2 : Reduction of the nitrile group to a primary amine using LiAlH₄ or catalytic hydrogenation.
Optimization Note : Use of p-toluenesulfonic acid (PTSA) as a catalyst improves cyclization efficiency (yield: 78–82%).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling the pyrazole carboxylic acid (1.0 eq) with the tetrahydropyran-amine (1.2 eq) using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous THF:
Conditions :
One-Pot Activation with HATU
Alternative method using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) :
-
Step 1 : Activate carboxylic acid with HATU (1.1 eq) and DIEA (3 eq) in DMF.
-
Step 2 : Add amine component, stir at room temperature for 6 hours (yield: 89–92%).
Purification and Characterization
Crystallization and Chromatography
Spectroscopic Validation
Comparative Analysis of Methods
Yield and Efficiency
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/NHS | DCC | THF | 12 | 75–78 |
| HATU | HATU | DMF | 6 | 89–92 |
Key Insight : HATU offers higher yields due to superior activation efficiency, albeit at higher cost.
Challenges and Optimization
Steric Hindrance
Bulky substituents on the tetrahydropyran ring slow amidation. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological pathways. The phenyl and tetrahydropyran groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods due to lack of experimental data.
Functional and Bioactivity Insights
- Pyrazole role : The 3,5-dimethylpyrazole group is common in kinase inhibitors (e.g., CDK2, JAK3), where it occupies hydrophobic pockets .
- Tetrahydro-2H-pyran moiety : This group may improve metabolic stability compared to simpler ethers or aliphatic chains, as seen in antiviral agents like baloxavir .
- Methoxy group : The 4-methoxyphenyl substituent could enhance membrane permeability and π-stacking interactions, analogous to serotonin receptor modulators .
Research Findings and Methodological Considerations
NMR-Based Structural Elucidation
Comparative NMR analysis (as demonstrated in Figure 6 of ) can resolve substituent effects. For example:
- Region-specific shifts : Differences in chemical shifts (e.g., δ 29–36 ppm for protons near the pyran ring) could localize substituent-induced electronic changes .
- Conformational analysis: The tetrahydro-2H-pyran ring’s chair vs. boat conformation may influence solubility and binding, detectable via NOESY correlations.
Biological Activity
The compound 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with various acylating agents and tetrahydro-pyran derivatives. The synthetic route often includes:
- Formation of the pyrazole core : Utilizing 3,5-dimethyl-1-phenylpyrazole as a starting material.
- Acylation : Reaction with acetic anhydride to introduce the acetamide functionality.
- Tetrahydropyran modification : Incorporating a methoxyphenyl group through nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several promising effects:
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to our target have shown:
- Inhibition of cancer cell proliferation : Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers.
- Mechanism of action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Several studies have reported antimicrobial activities associated with pyrazole derivatives:
- Broad-spectrum activity : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : For example, similar compounds exhibited MIC values ranging from 0.5 to 10 µg/mL against various bacterial strains.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives:
- Substituent effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances activity by increasing lipophilicity and improving binding affinity to biological targets.
| Substituent | Effect on Activity |
|---|---|
| Methoxy | Increases potency against cancer cells |
| Dimethyl | Enhances antimicrobial properties |
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by coupling with the tetrahydro-2H-pyran moiety. Key steps include:
- Acetylation : Use acetic anhydride or acetyl chloride under controlled temperatures (e.g., 273 K) in inert atmospheres to minimize side reactions .
- Cyclocondensation : Employ reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in dichloromethane with triethylamine as a base .
- Purification : Post-reaction extraction (e.g., using dichloromethane) and recrystallization (e.g., methylene chloride slow evaporation) yield high-purity crystals .
Q. How can structural characterization be performed to confirm the compound’s identity?
A combination of spectroscopic and crystallographic methods is essential:
Q. What initial biological screening assays are suitable for this compound?
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Anti-inflammatory Potential : Measure COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA) .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HeLa) to assess viability .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Structural Modifications : Vary substituents on the pyrazole (e.g., electron-withdrawing groups at the 3,5-positions) or the methoxyphenyl group to test effects on binding affinity .
- Comparative Analysis : Use analogs (e.g., piperazine- or triazole-containing derivatives) to evaluate how functional groups influence activity (see Table 1) .
Q. Table 1: Activity Comparison of Structural Analogs
| Compound | Key Moieties | Biological Activity |
|---|---|---|
| Target Compound | Pyrazole, Methoxyphenyl | Under investigation |
| Piperazine-containing analog | Piperazine | Enhanced anti-inflammatory activity |
| Triazole-containing analog | Triazole | Improved antimicrobial potency |
Q. What computational methods are used to predict target interactions?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., COX-2 or bacterial enzymes). Focus on hydrogen bonding and hydrophobic interactions with the pyrazole and acetamide groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. How should contradictory data in synthesis yields or bioactivity be resolved?
Q. What strategies improve synthetic scalability while maintaining purity?
Q. How can stability and degradation profiles be evaluated under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
